

Deuterium labeling position in Tolbutamide-d9

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Compound of Interest		
Compound Name:	Tolbutamide-d9	
Cat. No.:	B8135477	Get Quote

An In-depth Technical Guide to **Tolbutamide-d9**: Isotopic Labeling, Characterization, and Application

Abstract

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, facilitating sensitive and accurate quantification in complex biological matrices. **Tolbutamide-d9**, a stable isotope-labeled analog of the first-generation sulfonylurea oral hypoglycemic agent Tolbutamide, serves as a critical internal standard for pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the deuterium labeling positions in **Tolbutamide-d9**, its physicochemical properties, a logical synthetic pathway, and its primary application in bioanalytical methodologies.

Introduction to Isotopic Labeling in Drug Analysis

The incorporation of stable isotopes, such as deuterium (2H or D), into drug molecules is a widely adopted strategy in pharmaceutical research.[1] Deuteration, the replacement of a hydrogen atom with a deuterium atom, creates a molecule that is chemically identical to the parent compound but has a higher mass. This mass shift is readily detectable by mass spectrometry (MS), making deuterated analogs ideal internal standards for quantitative analysis.[2] The carbon-deuterium (C-D) bond is also stronger than the carbon-hydrogen (C-H) bond, which can sometimes alter the metabolic profile of a drug, a field of study known as the "deuterium kinetic isotope effect".[3][4]

Tolbutamide-d9 is the deuterated form of Tolbutamide, a potassium channel blocker used to treat type 2 diabetes.[1] Its primary utility is as an internal standard for the precise



quantification of Tolbutamide in biological samples via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Definitive Deuterium Labeling Position

The core characteristic of **Tolbutamide-d9** is the precise location of its nine deuterium atoms. Chemical nomenclature and structural identifiers unequivocally place the deuterium labels on the n-butyl group of the molecule. All hydrogen atoms on the butyl chain are replaced by deuterium.

- IUPAC Name: 1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea
- Formal Name: N-[(butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-methyl-benzenesulfonamide

The structure consists of a p-tolylsulfonyl group and a deuterated butylurea moiety. The labeling is confined to the alkyl side chain, which is not the primary site of metabolic oxidation in Tolbutamide. The main metabolic pathway involves the oxidation of the p-methyl group on the aromatic ring. This ensures that the internal standard and the analyte have similar chromatographic behavior and extraction recovery while being clearly distinguishable by mass spectrometry.

Physicochemical and Structural Data

Quantitative data for **Tolbutamide-d9** is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of Tolbutamide-d9

Property	Value	Reference(s)
CAS Number	1219794-57-6	
Molecular Formula	C12H9D9N2O3S	
Molecular Weight	279.4 g/mol	
Monoisotopic Mass	279.16030433 Da	
Appearance	A solid	
Purity	≥99% deuterated forms (d1-d9)	



| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |

Table 2: Structural Identifiers for Tolbutamide-d9

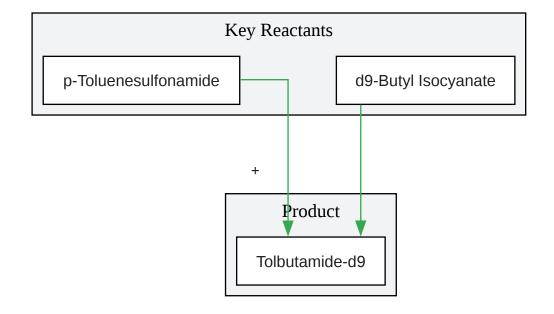
Identifier	Value	Reference(s)
IUPAC Name	1-(4- methylphenyl)sulfonyl-3- (1,1,2,2,3,3,4,4,4- nonadeuteriobutyl)urea	
SMILES	CC1=CC=C(S(NC(NC([2H]) ([2H])C([2H])([2H])C([2H]) ([2H])C([2H])([2H])[2H])=O) (=O)=O)C=C1	
InChI	InChl=1S/C12H18N2O3S/c1- 3-4-9-13-12(15)14- 18(16,17)11-7-5-10(2)6-8- 11/h5-8H,3-4,9H2,1-2H3, (H2,13,14,15)/i1D3,3D2,4D2,9 D2	

| InChiKey | JLRGJRBPOGGCBT-ZYWCKPJZSA-N | |

Synthesis and Structural Verification

While specific synthesis protocols for commercial **Tolbutamide-d9** are proprietary, a logical synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of p-toluenesulfonamide with a fully deuterated butyl isocyanate (d₉-butyl isocyanate).





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Logical synthesis pathway for **Tolbutamide-d9**.

Experimental Protocols for Structural Verification

Confirmation of the isotopic labeling position and purity requires robust analytical techniques.

A. Mass Spectrometry (MS) Protocol This hypothetical protocol is based on standard methods for small molecule analysis.

- System: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).
- Chromatography:
 - Column: UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry:



- Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
- Analysis: Full scan analysis to confirm the molecular ion peak ([M-H]⁻ or [M+H]⁺)
 corresponding to the mass of **Tolbutamide-d9** (279.4).
- Purity Check: Monitor for the presence and relative abundance of the unlabeled
 Tolbutamide (mass 270.4) and partially deuterated variants (d₁-d₀) to confirm isotopic purity is ≥99%.
- B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol NMR is the gold standard for unambiguous structure elucidation.
- ¹H NMR (Proton NMR):
 - Objective: To confirm the absence of protons on the butyl group.
 - Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Expected Result: The spectrum would show signals for the aromatic protons and the p-methyl protons. The characteristic signals for the butyl group protons (typically in the 0.8-3.0 ppm range) would be absent or significantly diminished, confirming successful deuteration.
- ²H NMR (Deuterium NMR):
 - Objective: To directly observe the deuterium nuclei.
 - Procedure: Acquire a deuterium spectrum of the sample.
 - Expected Result: The spectrum would show signals in regions corresponding to the chemical shifts of the butyl group, confirming the presence and location of the deuterium atoms.
- ¹³C NMR (Carbon NMR):
 - Objective: To confirm the carbon skeleton.

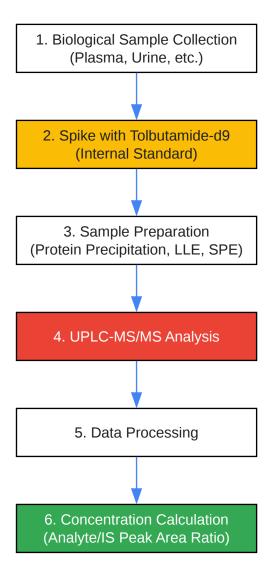


 Expected Result: The signals for the butyl group carbons would exhibit splitting patterns characteristic of C-D coupling, further confirming the labeling.

Application as an Internal Standard in Bioanalysis

The primary application of **Tolbutamide-d9** is as an internal standard in quantitative bioanalytical assays. An ideal internal standard co-elutes with the analyte, experiences similar matrix effects, and is clearly distinguishable by the detector. **Tolbutamide-d9** fulfills these criteria perfectly for the analysis of Tolbutamide.

The workflow for a typical pharmacokinetic study using **Tolbutamide-d9** is outlined below.



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Bioanalytical workflow using **Tolbutamide-d9** as an internal standard.

By adding a known amount of **Tolbutamide-d9** to each sample, any variability during sample preparation and analysis can be normalized. The concentration of the unlabeled Tolbutamide is then calculated by comparing its MS peak area to that of the **Tolbutamide-d9** internal standard.

Conclusion

Tolbutamide-d9 is a well-characterized stable isotope-labeled compound with nine deuterium atoms specifically located on the n-butyl group. This precise and high-level deuteration makes it an excellent internal standard for robust and accurate quantification of Tolbutamide in research and clinical settings. Its chemical properties, predictable synthesis, and straightforward application in established LC-MS workflows underscore its value to researchers, toxicologists, and drug development professionals.

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